methyl 3-[(2-hydroxy-2,2-diphenylacetyl)amino]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
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Overview
Description
Methyl 3-[(2-hydroxy-2,2-diphenylacetyl)amino]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfanylidene group, and a carboxylate ester. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-hydroxy-2,2-diphenylacetyl)amino]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced via a thiolation reaction, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Acylation: The 2-hydroxy-2,2-diphenylacetyl group is introduced through an acylation reaction, typically using an acid chloride in the presence of a base such as pyridine.
Esterification: The final step involves esterification to form the methyl ester, usually achieved by reacting the carboxylic acid with methanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the quinazoline core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the quinazoline core.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, methyl 3-[(2-hydroxy-2,2-diphenylacetyl)amino]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain cancers and inflammatory diseases due to its ability to inhibit specific enzymes and signaling pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-[(2-hydroxy-2,2-diphenylacetyl)amino]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Sulfonamide Derivatives: Compounds such as sulfasalazine, which is used in the treatment of inflammatory diseases.
Uniqueness
Methyl 3-[(2-hydroxy-2,2-diphenylacetyl)amino]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is unique due to its combination of a quinazoline core with a sulfanylidene group and a diphenylacetyl moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 3-[(2-hydroxy-2,2-diphenylacetyl)amino]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-32-21(29)15-12-13-18-19(14-15)25-23(33)27(20(18)28)26-22(30)24(31,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,31H,1H3,(H,25,33)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODYCAZKADVBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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